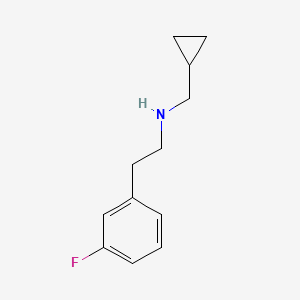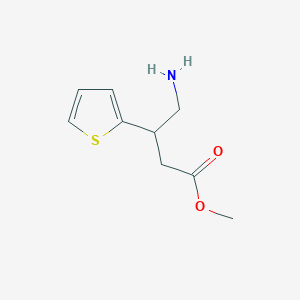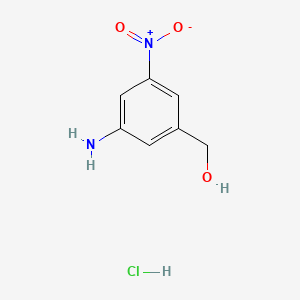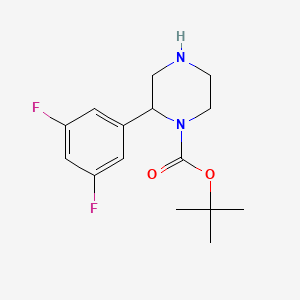
Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20F2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and drug design. The presence of the tert-butyl group and the difluorophenyl moiety imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3,5-difluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of piperazine-based drugs .
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the development of new drugs for treating various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for the synthesis of high-value products .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-(2,5-difluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate
- Tert-butyl 2-(3,4-difluorophenyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate is unique due to the specific positioning of the difluorophenyl group at the 3,5-positions on the aromatic ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-5-4-18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,13,18H,4-5,9H2,1-3H3 |
InChI Key |
HHCHHSNPFGHZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)


![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
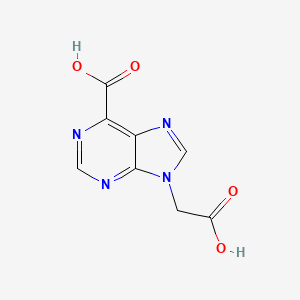
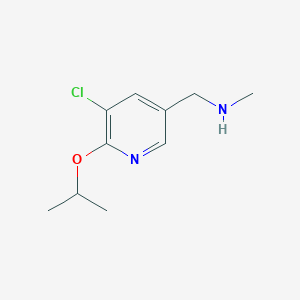

![2,3-dibromo-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13538321.png)

